Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound notable for its structural complexity and potential applications in medicinal chemistry. The compound features a tert-butyl group, an aminoethyl substituent, and a bicyclic azabicyclo[2.1.1]hexane framework, which contribute to its unique biological activities and chemical reactivity. Its molecular formula is , with a molecular weight of 226.32 g/mol .
The synthesis of tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can be accomplished through several methods, including:
These methods allow for the production of high-purity compounds suitable for research and potential therapeutic applications .
The molecular structure of tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can be represented by the following SMILES notation: CC(N)C1C2CC1N(C(=O)OC(C)(C)C)C2. The structure consists of:
The compound's three-dimensional conformation plays a significant role in its reactivity and interaction with biological systems .
Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate participates in various chemical reactions, including:
These reactions highlight the versatility of this compound as an intermediate in organic synthesis and drug development .
The mechanism of action for tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific biological targets, such as receptors or enzymes. Preliminary studies suggest that it may exhibit:
Understanding these mechanisms is crucial for evaluating the compound's efficacy and safety profiles in therapeutic contexts .
Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
| Polar Surface Area | Not specified |
These properties are critical for understanding how the compound behaves in different environments, influencing its applications in scientific research and drug development .
Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several promising applications, including:
The unique combination of structural features enhances its potential utility across various fields of research .
CAS No.: 3616-06-6
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.: 73545-11-6
CAS No.: 2034366-97-5